molecular formula C8H7NO3S B055665 1-Benzofuran-2-Sulfonamide CAS No. 124043-72-7

1-Benzofuran-2-Sulfonamide

Cat. No. B055665
M. Wt: 197.21 g/mol
InChI Key: PBECZJTWMSIKFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonylated benzofurans, including 1-Benzofuran-2-sulfonamide, has been achieved through various innovative methods. A notable approach involves the Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates, which offers a convenient route to benzofurans bearing dual functional groups with high chemo- and regioselectivities under mild conditions (Wu et al., 2017). Similarly, a metal-free visible-light-induced method facilitates the synthesis through oxidative cyclization of 1,6-enynes and arylsulfinic acids, showcasing the capability for efficient C–S, C-C, and C=O bond formation in a single operation (Wang et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-Benzofuran-2-sulfonamide derivatives has been extensively studied using X-ray diffraction, NBO, and HOMO-LUMO analysis. DFT studies have provided insight into the molecule's geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of its stability and reactivity (Sarojini et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 1-Benzofuran-2-sulfonamide includes participation in various reactions, such as cyclofunctionalization processes to yield α-phenylsulfanylmethyl cyclic ethers, lactones, and sulfonamides. These reactions demonstrate the compound's utility in synthesizing complex molecules with potential biological activities (Crich et al., 2004).

Physical Properties Analysis

The physical properties of 1-Benzofuran-2-sulfonamide derivatives, such as melting points, solubility, and stability, have been characterized through thermal analysis, including TGA and DTA. These studies provide essential information for the compound's handling and application in various chemical processes (Sarojini et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilicity, and potential as a precursor for further chemical modifications, have been explored through reactions with diverse nucleophiles. Such studies underscore the versatility of 1-Benzofuran-2-sulfonamide as a building block for the synthesis of pharmacologically relevant molecules (Liu et al., 2009).

Scientific Research Applications

  • Anti-tumor Activity

    • Field : Oncology
    • Application : Benzofuran derivatives have shown potential as anticancer agents .
    • Method : The chemical structure of benzofuran derivatives is evaluated for antiproliferative activity and selective inhibition of Hypoxia-inducible factor 1 (HIF-1) .
    • Results : In vivo testing using a murine lung cancer model demonstrated a significant anticancer activity by reducing the growth of metastatic lesions in the lung .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Benzofuran compounds have shown strong antibacterial activities .
  • Anti-oxidative Activity

    • Field : Biochemistry
    • Application : Benzofuran compounds have demonstrated anti-oxidative properties .
  • Anti-viral Activity

    • Field : Virology
    • Application : Certain benzofuran compounds have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .
  • Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : Some benzofuran derivatives have been found to exhibit anti-inflammatory properties .
  • Antifungal Activity

    • Field : Mycology
    • Application : Benzofuran compounds have shown potential as antifungal agents .
  • Anticancer Activity

    • Field : Oncology
    • Application : Some substituted benzofurans have shown significant anticancer activities .
    • Method : The inhibition rates in different types of cancer cells by 10 μM of a specific benzofuran derivative were measured .
    • Results : The compound was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells were as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Benzofuran-2-one derivatives were found to have good antioxidant activity .
    • Method : The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and cyclic voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

1-benzofuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECZJTWMSIKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444336
Record name 2-BENZOFURANSULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-Sulfonamide

CAS RN

124043-72-7
Record name 2-BENZOFURANSULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of benzo[b]furane (2.5 mmol) in dry THF (1.5 mL) and cooled to 0° C. is slowly added 1.6 M n-BuLi in hexane (1.7 mL, 2.5 mmol). The temperature is maintained at 0° C. and the reaction mixture is stirred for 20 min. Then the heterogeneous mixture is diluted with 2 mL of THF and is transferred by canula to a well-stirred solution of sulfuryl chloride (410 μL, 5.1 mmol) in hexane (2.0 mL) at 0° C. After 1 hr, the suspension is diluted with acetone and the resulting solution of the corresponding sulfonyl chloride is added slowly to a solution of 2 mL of NH4OH in acetone (5 mL). The mixture is diluted with water and acidified with concentrated HCl and the product extracted into ethyl acetate. The organic phase is washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The crude product is purified by silica gel chromatography (eluent: hexane 4/ethyl acetate 1) to afford the title compound (211 mg, 43%).
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1.5 mL
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410 μL
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2 mL
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Yield
43%

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